

A Theoretical and Spectroscopic Guide to 1,4-Dibromo-2,5-dimethylbenzene

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Compound of Interest

Compound Name: 1,4-Dibromo-2,5-dimethylbenzene

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This technical guide provides a comprehensive overview of the theoretical and experimental characterization of **1,4-dibromo-2,5-dimethylbenzene**. Given the absence of a dedicated, in-depth computational study on this specific molecule in current literature, this document outlines a robust theoretical framework based on established methodologies for similar halogenated benzene derivatives. This guide also compiles available experimental data to serve as a benchmark for future computational work.

Molecular Properties and Experimental Data

1,4-Dibromo-2,5-dimethylbenzene, also known as 2,5-dibromo-p-xylene, is a substituted aromatic compound with the chemical formula $C_8H_8Br_2$.^{[1][2]} Its molecular structure and key physical properties are summarized below.

Physicochemical and Crystallographic Data

The compound is a solid at room temperature with a melting point in the range of 72-74 °C and a boiling point of 261 °C.^{[3][4]} It is known to exist in at least two polymorphic forms, (Ia) and (Ib), which crystallize in the same space group (P2(1)/n) but exhibit different packing arrangements.^[5] Polymorph (Ia) is characterized by Br...Br interactions, while polymorph (Ib) features H...Br and Br... π interactions.^[5]

Property	Value
Molecular Formula	C ₈ H ₈ Br ₂
Molecular Weight	263.96 g/mol
IUPAC Name	1,4-dibromo-2,5-dimethylbenzene
CAS Number	1074-24-4
Melting Point	72-74 °C
Boiling Point	261 °C
Crystal System (Polymorphs Ia & Ib)	Monoclinic
Space Group (Polymorphs Ia & Ib)	P2(1)/n

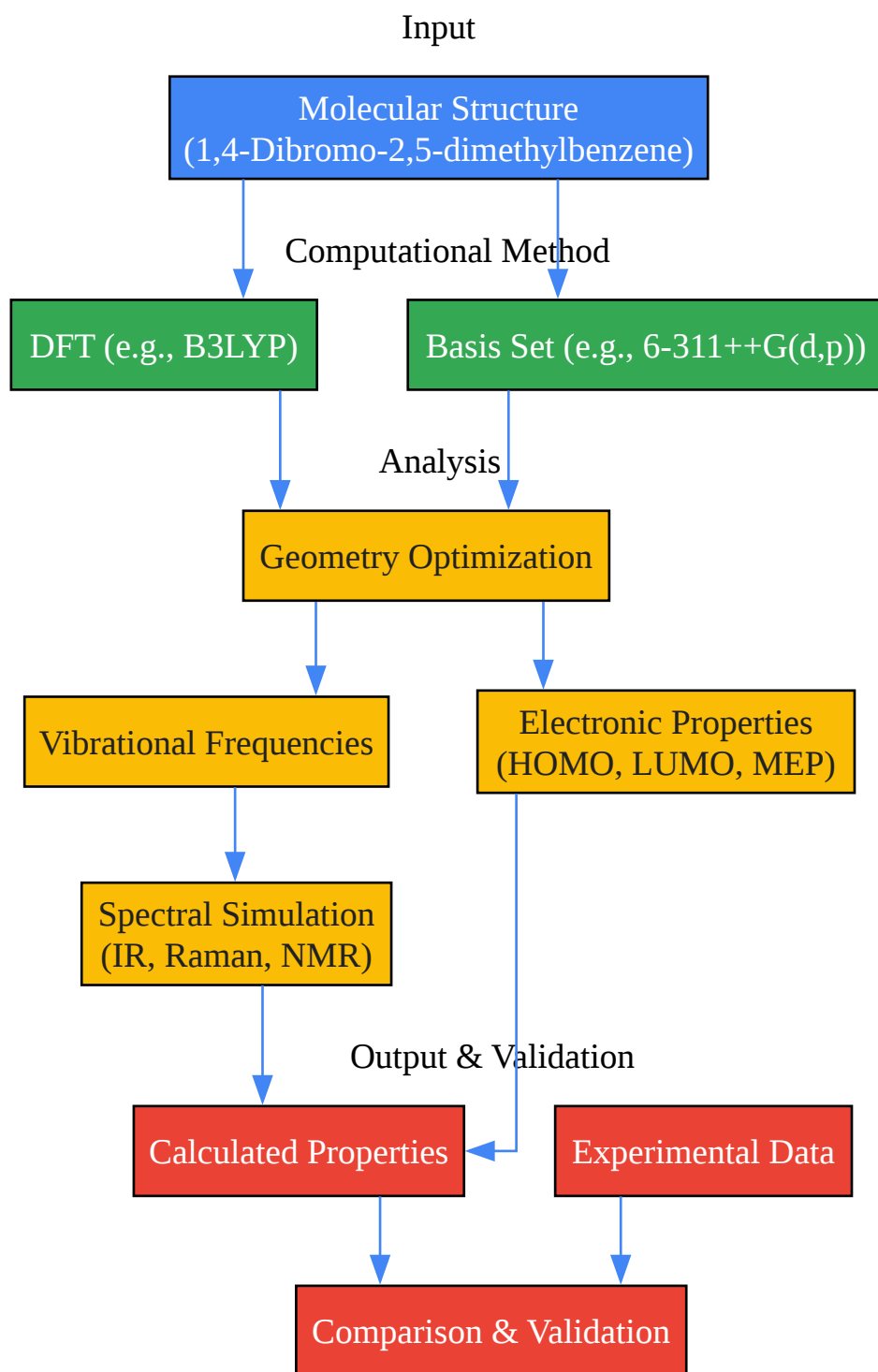
Spectroscopic Data

Experimental spectroscopic data is crucial for the validation of theoretical calculations. The primary spectroscopic techniques for characterizing **1,4-dibromo-2,5-dimethylbenzene** include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.[\[1\]](#)[\[6\]](#)

Spectrum Type	Data Source
¹ H NMR	Available in chemical databases [6]
¹³ C NMR	Available in chemical databases
IR	Available in chemical databases [1]
Raman	Available in chemical databases [1]
Mass Spec	Available in NIST WebBook [2]

Theoretical Calculation Workflow

A typical theoretical investigation of **1,4-dibromo-2,5-dimethylbenzene** would follow a structured workflow, employing quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF).



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Caption: Workflow for theoretical calculations on **1,4-Dibromo-2,5-dimethylbenzene**.

Detailed Methodologies

This section outlines the standard computational and experimental protocols relevant to the study of **1,4-dibromo-2,5-dimethylbenzene**.

Computational Protocols

Theoretical calculations would be performed using a quantum chemistry software package like Gaussian. The methodologies would be based on successful studies of similar molecules.^{[7][8][9]}

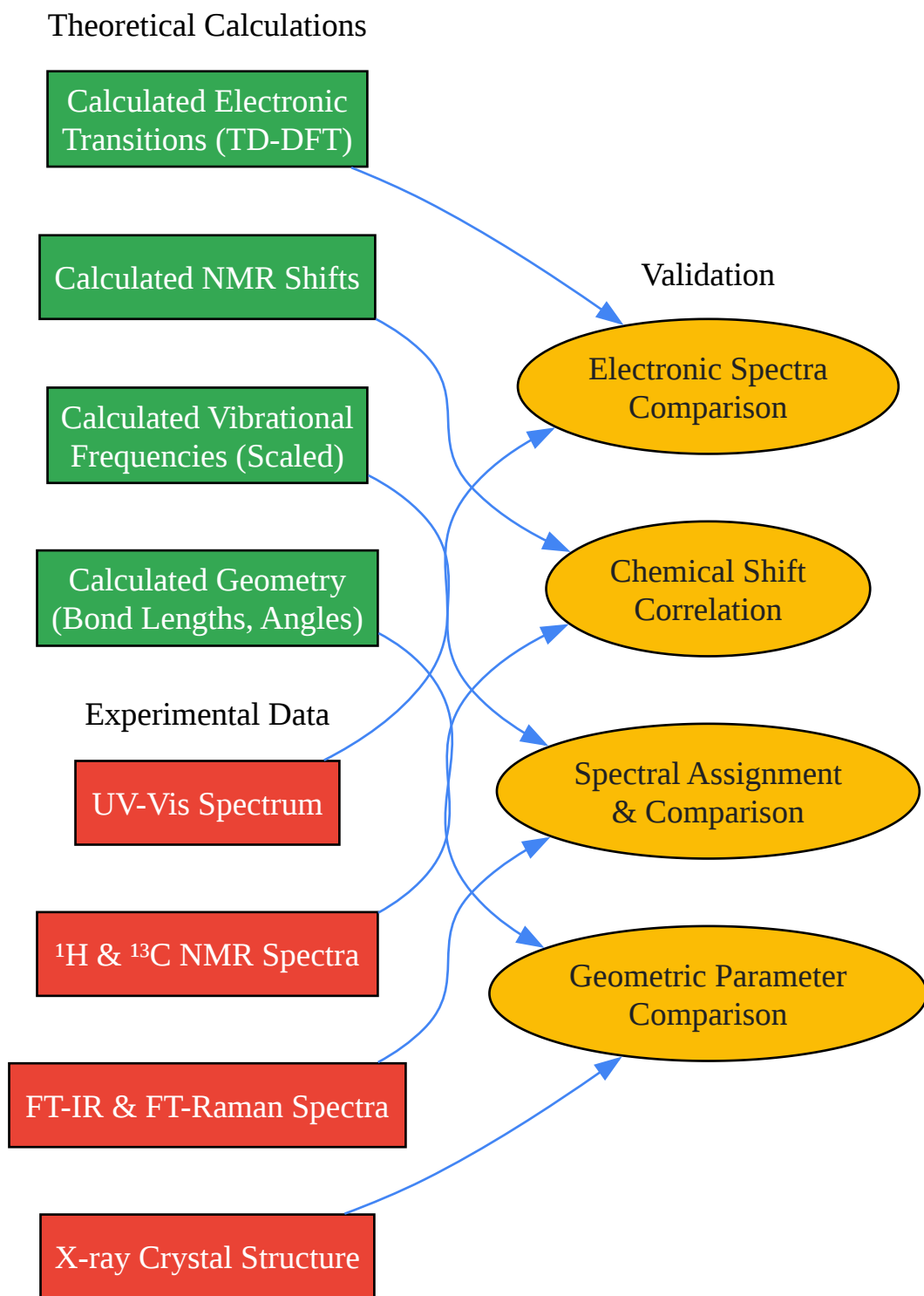
- **Geometry Optimization:** The molecular structure of **1,4-dibromo-2,5-dimethylbenzene** would be optimized to find the lowest energy conformation. Density Functional Theory (DFT) with a functional such as B3LYP is a common and effective method. A suitable basis set, for instance, 6-311++G(d,p), would be employed to accurately describe the electronic structure.
- **Vibrational Analysis:** Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies, often scaled to correct for anharmonicity, can be compared with experimental IR and Raman spectra.
- **Electronic Property Analysis:**
 - **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.
 - **Molecular Electrostatic Potential (MEP):** The MEP surface would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
- **NMR Chemical Shift Calculation:** The Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework is typically used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shifts would be compared to experimental data, usually referenced to a standard like Tetramethylsilane (TMS).

Experimental Protocols

- X-ray Crystallography: Single crystals of the compound would be grown, and X-ray diffraction data collected on a diffractometer. The resulting data would be used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information about intermolecular interactions.[\[5\]](#)
- Spectroscopy:
 - FT-IR Spectroscopy: The solid-phase FT-IR spectrum would be recorded, typically using the KBr pellet technique.
 - FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a laser excitation source (e.g., Nd:YAG laser).
 - NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on an NMR spectrometer using a suitable deuterated solvent.

Data Correlation and Validation

The cornerstone of a computational study is the correlation of theoretical results with experimental data. This validation step is crucial for confirming the accuracy of the chosen computational methodology.



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Caption: Logical relationship for the validation of theoretical data against experimental results.

Conclusion

While a specific, detailed theoretical study on **1,4-dibromo-2,5-dimethylbenzene** is yet to be published, the framework for such an investigation is well-established. By applying standard DFT methods, a wealth of information regarding the molecule's geometry, vibrational modes, and electronic properties can be elucidated. The existing experimental data provides a solid foundation for the validation of these future computational endeavors, which will undoubtedly contribute to a deeper understanding of this compound's chemical behavior and potential applications.

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